

Synthesis of 6-Bromohex-5-en-1-ol: A Detailed Experimental Protocol

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Compound of Interest

Compound Name: **6-Bromohex-5-EN-1-OL**

Cat. No.: **B12618760**

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This document provides a comprehensive guide to the synthesis of **6-Bromohex-5-en-1-ol**, a valuable building block in organic synthesis. The protocol detailed below is based on the well-established Wohl-Ziegler reaction, which allows for the selective bromination of the allylic position of an alkene.

Reaction Principle

The synthesis of **6-Bromohex-5-en-1-ol** is achieved through the allylic bromination of 5-hexen-1-ol.^{[1][2][3][4]} This reaction, known as the Wohl-Ziegler reaction, employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.^[5] The reaction proceeds via a free-radical chain mechanism.^{[5][6]}

Experimental Protocol

This protocol is adapted from a general procedure for the Wohl-Ziegler bromination of alkenes.^[5]

Materials:

Reagent/Material	Molecular Formula	Molar Mass (g/mol)	Quantity
5-Hexen-1-ol	C ₆ H ₁₂ O	100.16	10.0 g (0.1 mol)
N-Bromosuccinimide (NBS)	C ₄ H ₄ BrNO ₂	177.98	17.8 g (0.1 mol)
Azobisisobutyronitrile (AIBN)	C ₈ H ₁₂ N ₄	164.21	0.164 g (1 mol%)
Carbon tetrachloride (CCl ₄)	CCl ₄	153.82	200 mL
Diethyl ether	(C ₂ H ₅) ₂ O	74.12	As needed
Saturated sodium bicarbonate solution	NaHCO ₃	84.01	As needed
Saturated sodium chloride solution (brine)	NaCl	58.44	As needed
Anhydrous magnesium sulfate	MgSO ₄	120.37	As needed

Equipment:

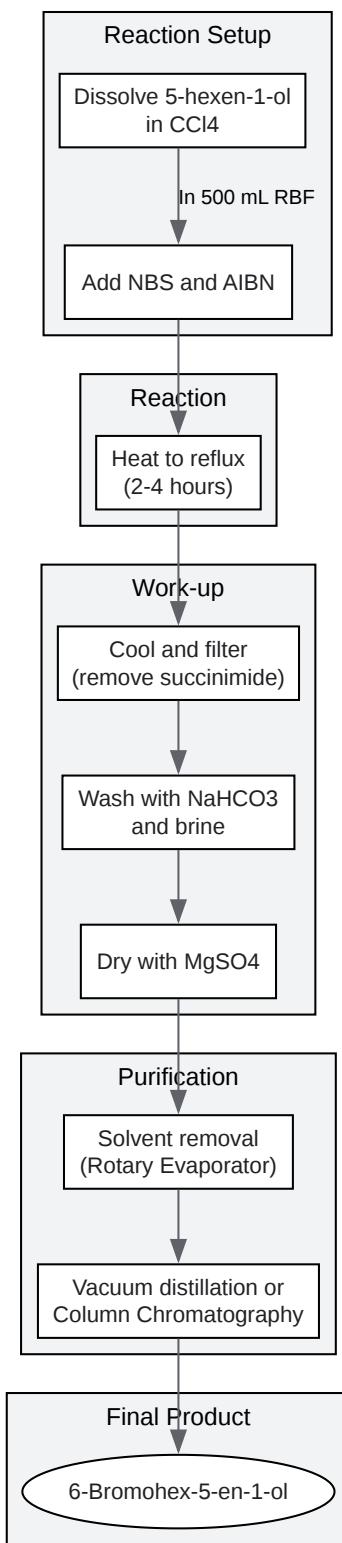
- 500 mL round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (0.1 mol) of 5-hexen-1-ol in 200 mL of carbon tetrachloride.
- Addition of Reagents: To this solution, add 17.8 g (0.1 mol) of N-bromosuccinimide and 0.164 g (1 mol%) of AIBN.
- Reaction Execution: The reaction mixture is stirred and heated to reflux (approximately 77°C for CCl_4). The reaction is monitored by the disappearance of the dense NBS from the bottom of the flask and the appearance of the less dense succinimide, which floats.^[2] The reaction is typically complete within 2-4 hours.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Filter the mixture to remove the succinimide.
 - Wash the filtrate in a separatory funnel with saturated sodium bicarbonate solution to remove any remaining acidic byproducts.
 - Wash the organic layer with brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter to remove the drying agent.
- Purification:
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
 - The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **6-Bromohex-5-en-1-ol**.

Experimental Workflow

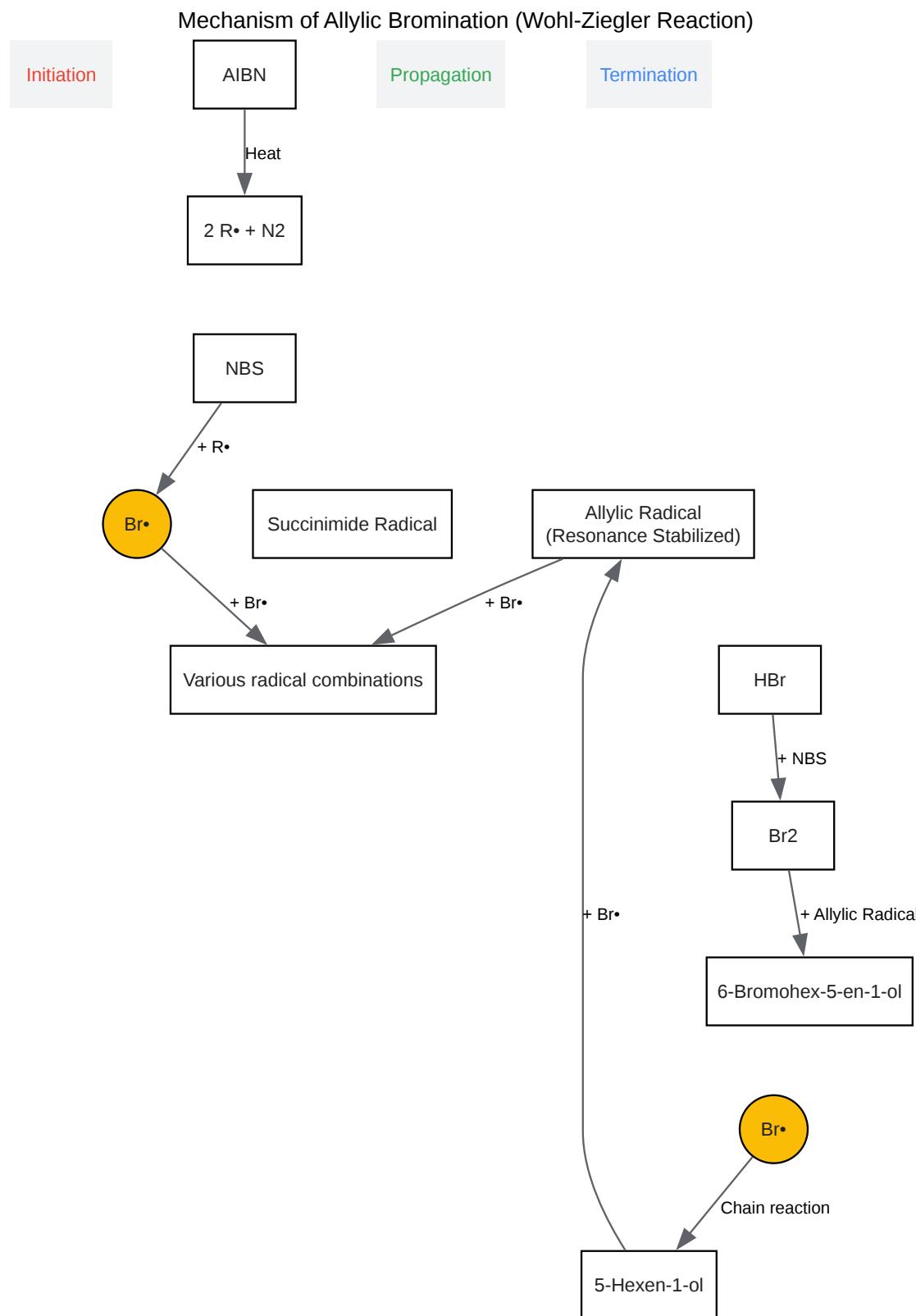
Experimental Workflow for 6-Bromohex-5-en-1-ol Synthesis

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Caption: Workflow for the synthesis of **6-Bromohex-5-en-1-ol**.

Reaction Mechanism

The Wohl-Ziegler reaction proceeds through a radical chain mechanism.



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